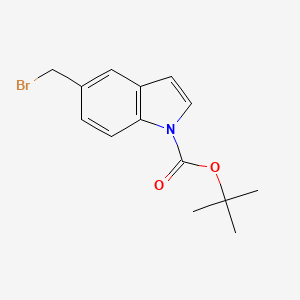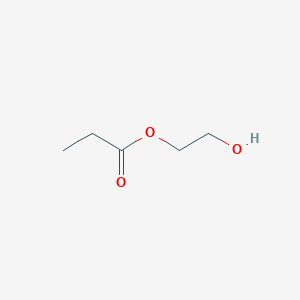
Disodium hexabromoplatinate
Descripción general
Descripción
Disodium hexabromoplatinate is a chemical compound with the formula
Na2PtBr6
. It is known for its distinctive crystalline structure and is often used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly notable for its role in catalysis and material science.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium hexabromoplatinate can be synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide. The reaction typically occurs in an aqueous solution, where platinum is dissolved in a mixture of hydrobromic acid and sodium bromide, followed by the addition of bromine. The reaction conditions usually involve controlled temperatures and stirring to ensure complete dissolution and reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled environments. The process includes the purification of platinum, precise measurement of reactants, and stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also be reduced to form lower oxidation state platinum compounds.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, oxygen, and other halogens.
Reducing Agents: Hydrogen, hydrazine, and other reducing agents.
Substitution Reagents: Ligands such as ammonia, phosphines, and other coordinating molecules.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum compounds.
Reduction Products: Lower oxidation state platinum compounds.
Substitution Products: Complexes with different ligands replacing bromine atoms.
Aplicaciones Científicas De Investigación
Disodium hexabromoplatinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Employed in biochemical assays and studies involving platinum-based compounds.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of advanced materials, including conductive and catalytic materials.
Mecanismo De Acción
The mechanism by which disodium hexabromoplatinate exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and other cellular components. The platinum center in the compound can form coordination complexes with various biological molecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes.
Comparación Con Compuestos Similares
Disodium hexachloroplatinate: Similar in structure but contains chlorine instead of bromine.
Disodium hexaiodoplatinate: Contains iodine instead of bromine.
Disodium hexafluoroplatinate: Contains fluorine instead of bromine.
Uniqueness: Disodium hexabromoplatinate is unique due to its specific bromine ligands, which confer distinct chemical properties compared to its chlorine, iodine, and fluorine counterparts. These properties include different reactivity patterns, solubility, and stability, making it suitable for specific applications where other halogenated platinum compounds may not be as effective.
Propiedades
IUPAC Name |
disodium;hexabromoplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKZIKSQSDBBI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6Na2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192524 | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-13-9 | |
| Record name | Disodium hexabromoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)


![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)






![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)


